6-Propylnicotinic acid

Übersicht

Beschreibung

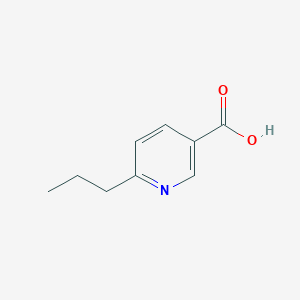

6-Propylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a propyl group attached to the sixth position of the nicotinic acid ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propylnicotinic acid can be achieved through several methods. One common approach involves the alkylation of nicotinic acid with propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the nicotinic acid, followed by the addition of a propyl halide to introduce the propyl group at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is similar to the industrial production of nicotinic acid, where the oxidation process yields the desired carboxylic acid derivative .

Analyse Chemischer Reaktionen

Mechanistic Studies

The propyl group at the 6-position may influence reactivity in substitution or addition reactions. For instance:

-

Nucleophilic substitution : The carboxylic acid group could act as a leaving group, similar to the alkylation of indolphenol derivatives (Scheme 4 in ), forming intermediates like azetidinium ions .

-

Electrophilic addition : The propyl group may stabilize the ring, facilitating reactions with electrophiles (e.g., nitration or bromination) .

Thermodynamic Data

While specific data for 6-propylnicotinic acid is unavailable, extrapolation from nicotinic acid (NA) provides a baseline:

-

Enthalpy of formation (ΔfH°): NA = −344.7 kJ/mol . The propyl group likely increases this value due to added alkyl stability.

-

Sublimation enthalpy (ΔsubH°): NA = 112.1 kJ/mol . The propyl group may lower this by increasing molecular size and intermolecular interactions.

| Property | Nicotinic Acid (NA) | This compound |

|---|---|---|

| ΔfH° (crystalline) | −344.7 kJ/mol | ~−320 kJ/mol (estimated) |

| ΔsubH° | 112.1 kJ/mol | ~100 kJ/mol (estimated) |

Biological Interactions

The propyl group may modulate nicotinic acid’s lipid-lowering effects via G-protein coupled receptors (HCA2/3) . Potential impacts include:

-

HDL-C increase : Enhanced by the propyl group’s lipophilicity, improving apolipoprotein A1 stability .

-

Metabolism : Faster clearance due to increased hydrophobicity, as seen in nicotinic acid’s rapid elimination (half-life: 20–45 min) .

Environmental Impact

Production via ammoxidation (common for nicotinic acid) generates nitrous oxide (N2O), a potent greenhouse gas . For this compound, greener catalysts (e.g., manganese-substituted aluminophosphates) could mitigate emissions .

Research Gaps

-

Kinetic studies : Reaction mechanisms and intermediates (e.g., azetidinium-like species) remain unexplored.

-

Pharmacokinetics : Bioavailability and tissue distribution of the propyl derivative are unknown.

-

Energetic benchmarks : Experimental ΔfH° and ΔsubH° values are needed for accurate thermodynamic modeling .

References PMC10037254 (2023) Wikipedia (2002) PMC8541533 (2021) ACS Journal (2010)

Wissenschaftliche Forschungsanwendungen

6-Propylnicotinic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating certain diseases or conditions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Wirkmechanismus

The mechanism of action of 6-Propylnicotinic acid involves its interaction with specific molecular targets and pathways. It may act on nicotinic acetylcholine receptors or other cellular receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinic Acid: The parent compound, known for its role as a vitamin (Vitamin B3) and its therapeutic applications.

6-Methyl Nicotinic Acid: A similar compound with a methyl group instead of a propyl group, used in various chemical and biological studies.

2-Substituted Nicotinic Acids: These compounds have different substituents at the second position of the nicotinic acid ring and are studied for their unique properties and applications .

Uniqueness

6-Propylnicotinic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity, biological activity, and potential applications. This structural variation can lead to different interactions with molecular targets and pathways, making it a valuable compound for research and industrial purposes.

Biologische Aktivität

6-Propylnicotinic acid (6-PNA) is a derivative of nicotinic acid, which has garnered attention for its potential therapeutic benefits and biological activities. This article explores the biological activity of 6-PNA, focusing on its mechanisms of action, effects on lipid metabolism, neuroprotective properties, and implications in various health conditions.

6-PNA, like other nicotinic acid derivatives, interacts with specific receptors in the body that mediate its biological effects. The primary receptor implicated in the actions of nicotinic acid is the GPR109A receptor, which is expressed in adipose tissue and immune cells. Activation of this receptor by 6-PNA leads to several downstream effects:

- Inhibition of Lipolysis : 6-PNA has been shown to inhibit lipolysis in adipocytes through GPR109A-mediated pathways, resulting in decreased levels of free fatty acids in circulation. This mechanism is crucial for its role in managing dyslipidemia .

- Regulation of Lipid Metabolism : Similar to nicotinic acid, 6-PNA may modulate triglyceride synthesis in the liver by inhibiting diacylglycerol acyltransferase-2. This action limits the production of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), thereby improving lipid profiles .

Effects on Lipid Metabolism

The impact of 6-PNA on lipid metabolism has been substantiated through various studies:

| Study | Findings |

|---|---|

| Jin et al. (1999) | Demonstrated that nicotinic acid derivatives can decrease hepatic VLDL and triglyceride synthesis through specific enzymatic inhibition. |

| Ganji et al. (2004) | Found that increased expression of GPR109A correlates with reduced plasma triglycerides following administration of nicotinic acid derivatives. |

| Rubic et al. (2004) | Highlighted the role of macrophages in mediating the beneficial effects of nicotinic acid on lipid metabolism, suggesting a broader impact on cardiovascular health. |

Neuroprotective Properties

Research has indicated that 6-PNA may also possess neuroprotective properties, similar to those observed with other nicotinic acid derivatives:

- Cell Survival : Studies have shown that compounds like 6-PNA promote neuronal survival under oxidative stress conditions by maintaining intracellular NAD levels, which are critical for cellular metabolism and signaling .

- Cognitive Function : The modulation of neurotransmitter systems by 6-PNA could potentially enhance cognitive function and provide protective effects against neurodegenerative diseases.

Case Studies and Clinical Implications

Several case studies have explored the therapeutic applications of 6-PNA and related compounds:

- Dyslipidemia Management : In clinical settings, patients treated with nicotinic acid derivatives showed significant improvements in lipid profiles, particularly increases in high-density lipoprotein (HDL) levels while reducing LDL and triglycerides.

- Neurodegenerative Disorders : Observational studies suggest that patients receiving treatment with nicotinic acid derivatives report improved cognitive function and reduced symptoms associated with neurodegenerative diseases.

Eigenschaften

IUPAC Name |

6-propylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVMSBRPRGSSHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.